
SCH 23390 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCH 23390 is a synthetic compound that acts as a selective antagonist of the dopamine D1-like receptor . It is also known as halobenzazepine . The compound has been studied extensively in various experimental animal models . It has a more prolonged duration of action in primates in vivo and a lower rate of in vitro glucuronidation by microsomes from squirrel monkey liver .
Synthesis Analysis
Glucuronidation of SCH 23390, a selective D1 antagonist, was studied in vitro using rat liver microsomes . Methods to separate SCH 23390 glucuronide from SCH 23390 were developed which utilized either HPLC techniques or solvent extraction of SCH 23390 with 3-heptanone .
Molecular Structure Analysis
The molecular structure of SCH 23390 is represented by the formula C17H18ClNO . The IUPAC name for SCH 23390 is (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol .
Chemical Reactions Analysis
The rates of glucuronide formation (Vmax) for SCH 39166 were much lower than those of SCH 23390, yet the KM values were similar . Marked inhibition of SCH 39166 glucuronidation by SCH 23390 and its pharmacologically inactive stereoisomer, SCH 23388, was observed .
Physical And Chemical Properties Analysis
SCH 23390 is a solid substance . It has a molar mass of 287.78 g/mol . The compound is stable if stored as directed and should be protected from light and heat .
Mécanisme D'action
SCH 23390 acts as a selective antagonist of the dopamine D1-like receptor . It has been reported that systemic activation of D1 receptors promotes emergence from isoflurane-induced unconsciousness, suggesting that the central dopaminergic system is involved in the process of recovering from general anesthesia .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390, which is a dopamine D1 receptor antagonist. The glucuronidation reaction is typically carried out using UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "SCH 23390", "UDP-glucuronic acid" ], "Reaction": [ "SCH 23390 is dissolved in a suitable solvent, such as methanol or acetonitrile.", "UDP-glucuronic acid is added to the solution.", "The reaction mixture is incubated at a suitable temperature, typically between 30-40°C.", "The reaction progress is monitored using analytical techniques, such as HPLC or LC-MS.", "Once the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
Numéro CAS |
138584-32-4 |
Nom du produit |
SCH 23390 Glucuronide |
Formule moléculaire |
C₂₃H₂₆ClNO₇ |
Poids moléculaire |
463.91 |
Synonymes |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
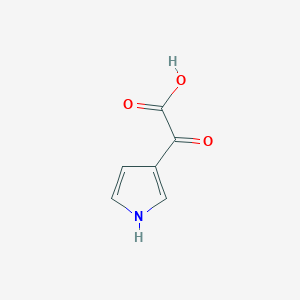
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

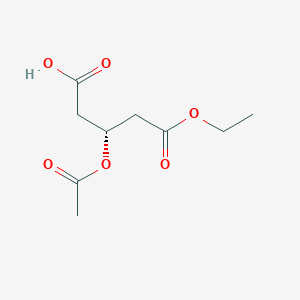
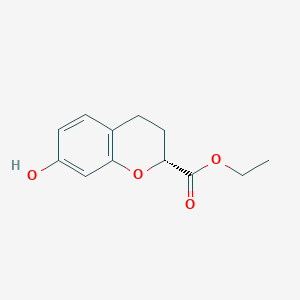
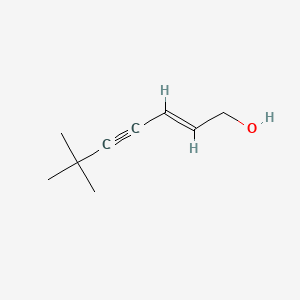
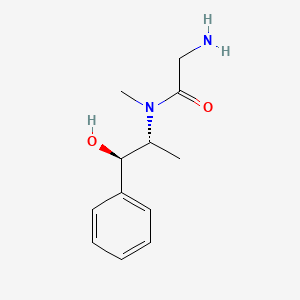
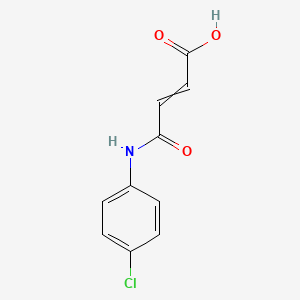

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)